molecular formula C10H12ClNO2 B15311777 ethyl (2S)-2-amino-2-(2-chlorophenyl)acetate CAS No. 1195954-07-4

ethyl (2S)-2-amino-2-(2-chlorophenyl)acetate

Cat. No.: B15311777
CAS No.: 1195954-07-4
M. Wt: 213.66 g/mol
InChI Key: OGWSHNSYESVWSC-VIFPVBQESA-N
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Description

Ethyl (2S)-2-amino-2-(2-chlorophenyl)acetate is an organic compound with a molecular formula of C10H12ClNO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2S)-2-amino-2-(2-chlorophenyl)acetate typically involves the reaction of 2-chlorobenzaldehyde with glycine ethyl ester in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include a solvent such as ethanol and a temperature range of 60-80°C to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, optimizing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S)-2-amino-2-(2-chlorophenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.

    Reduction: The compound can be reduced to form ethyl (2S)-2-amino-2-(2-chlorophenyl)ethanol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alkyl halides.

Major Products Formed

    Oxidation: Formation of nitro or imine derivatives.

    Reduction: Formation of ethyl (2S)-2-amino-2-(2-chlorophenyl)ethanol.

    Substitution: Formation of hydroxyl or alkyl-substituted derivatives.

Scientific Research Applications

Ethyl (2S)-2-amino-2-(2-chlorophenyl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of ethyl (2S)-2-amino-2-(2-chlorophenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(2-chlorophenyl)acetate: Similar structure but with a methyl ester group instead of an ethyl ester.

    Ethyl (2-chlorobenzoyl)acetate: Contains a benzoyl group instead of an amino group.

    Ethyl 2-(2-chloroethoxy)acetate: Contains an ethoxy group instead of an amino group.

Uniqueness

Ethyl (2S)-2-amino-2-(2-chlorophenyl)acetate is unique due to its chiral nature and the presence of both an amino and a chlorophenyl group. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

1195954-07-4

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

ethyl (2S)-2-amino-2-(2-chlorophenyl)acetate

InChI

InChI=1S/C10H12ClNO2/c1-2-14-10(13)9(12)7-5-3-4-6-8(7)11/h3-6,9H,2,12H2,1H3/t9-/m0/s1

InChI Key

OGWSHNSYESVWSC-VIFPVBQESA-N

Isomeric SMILES

CCOC(=O)[C@H](C1=CC=CC=C1Cl)N

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1Cl)N

Origin of Product

United States

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